molecular formula C14H17N3 B11877975 1-(p-Tolyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine

1-(p-Tolyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine

Cat. No.: B11877975
M. Wt: 227.30 g/mol
InChI Key: HEIXHDBPMJQZFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(p-Tolyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine: is a heterocyclic compound that features an indazole core with a p-tolyl substituent. Indazole derivatives are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(p-Tolyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of hydrazine derivatives with ketones or aldehydes can lead to the formation of indazole rings. The presence of a p-tolyl group can be introduced via electrophilic aromatic substitution reactions.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Catalysts and solvents are selected to facilitate the reaction while minimizing by-products. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-(p-Tolyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst or sodium borohydride can facilitate reduction.

    Substitution: Halogenating agents or nucleophiles like amines or thiols can be employed under suitable conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a range of derivatives.

Scientific Research Applications

1-(p-Tolyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular pathways.

    Medicine: Potential therapeutic applications include its use as a lead compound for developing drugs targeting specific diseases.

    Industry: It can be utilized in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-(p-Tolyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact mechanism can vary depending on the context of its use, such as inhibiting a particular enzyme or activating a receptor.

Comparison with Similar Compounds

    1-(p-Tolyl)-1H-indazole: Shares the indazole core but lacks the tetrahydro structure.

    4,5,6,7-Tetrahydro-1H-indazole: Similar structure but without the p-tolyl group.

    1-(p-Tolyl)-4,5,6,7-tetrahydro-1H-indazol-3-amine: Differing in the position of the amine group.

Uniqueness: 1-(p-Tolyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine is unique due to its specific substitution pattern and the presence of both the p-tolyl group and the tetrahydro structure. This combination can result in distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C14H17N3

Molecular Weight

227.30 g/mol

IUPAC Name

1-(4-methylphenyl)-4,5,6,7-tetrahydroindazol-4-amine

InChI

InChI=1S/C14H17N3/c1-10-5-7-11(8-6-10)17-14-4-2-3-13(15)12(14)9-16-17/h5-9,13H,2-4,15H2,1H3

InChI Key

HEIXHDBPMJQZFR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C=N2)C(CCC3)N

Origin of Product

United States

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